molecular formula C21H16F2N2O2S B2630344 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-17-7

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2630344
CAS No.: 899928-17-7
M. Wt: 398.43
InChI Key: JTNOPLMJUCHLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine-dione core substituted with two fluorine-containing aromatic groups (4-fluorobenzyl and 4-fluorophenyl) and two methyl groups at positions 5 and 4.

Properties

CAS No.

899928-17-7

Molecular Formula

C21H16F2N2O2S

Molecular Weight

398.43

IUPAC Name

3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16F2N2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-7-16(23)8-10-17)21(27)24(20)11-14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3

InChI Key

JTNOPLMJUCHLBX-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

solubility

not available

Origin of Product

United States

Biological Activity

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the thieno[2,3-d]pyrimidine core structure followed by the introduction of the fluorobenzyl and fluorophenyl substituents. The detailed synthetic pathway may vary depending on the specific conditions and reagents used.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer activity. For instance:

  • In vitro Studies : Research has shown that certain thieno[2,3-d]pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. These compounds interfere with critical cellular pathways involved in cancer progression.
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes crucial for tumor growth and survival. For example, studies have demonstrated that similar compounds can inhibit thymidine kinase activity, leading to reduced DNA synthesis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound class has shown promising antimicrobial properties:

  • Bacterial Inhibition : Thieno[2,3-d]pyrimidine derivatives have been tested against several bacterial strains with varying degrees of success. The compounds exhibit bacteriostatic or bactericidal effects depending on their concentration and structure .
  • Mechanism : The antimicrobial activity is hypothesized to arise from interference with bacterial metabolic pathways or direct interaction with bacterial DNA .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione:

  • Anticancer Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives reported significant cytotoxic effects against human cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range .
  • Antimicrobial Testing : Another investigation assessed the antibacterial activity of various thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced activity against resistant strains .

Scientific Research Applications

Anticancer Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating:

  • Inhibition of Cell Proliferation : Studies indicate that it can effectively inhibit the growth of cancer cells by inducing apoptosis .
  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Therapeutic Potential

The unique structure of 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione positions it as a promising lead compound for drug development in several therapeutic areas:

  • Oncology : Its ability to target cancer cells suggests potential use in cancer therapy.
  • Infectious Diseases : Given its antimicrobial properties, it could be explored as a treatment option for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Thieno[3,2-d]pyrimidine-dione Derivatives
  • Example: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () Key Differences: The thieno ring is fused at [3,2-d] instead of [2,3-d], altering electronic distribution and planarity. Impact: Reduced planarity may hinder intercalation with biological targets but improve selectivity .
b. Pyrido[2,3-d]pyrimidine-dione Derivatives
  • Example : 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ()
    • Key Differences : Replacement of the thiophene ring with a pyridine ring modifies aromaticity and electron density. The methoxy group enhances hydrogen-bonding capacity.
    • Impact : Increased polarity may improve aqueous solubility but reduce membrane permeability .

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Substituents Key Properties
Target Compound 4-Fluorobenzyl, 4-fluorophenyl, 5,6-dimethyl High lipophilicity; moderate solubility; potential for CNS penetration
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () Ethyl, sulfanyl, 4-fluorophenyl Sulfanyl group increases electron-withdrawing effects; may enhance reactivity with thiol-containing enzymes
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide () Sulfonamide, chromenone Sulfonamide improves water solubility; chromenone moiety enables π-π stacking with kinase ATP pockets

Pharmacological Potential

  • Dihydropyrimidine-thiones (): Exhibit antibacterial, antitumor, and anti-inflammatory activities due to planar aromatic systems and sulfur interactions .
  • Fluorinated Analogues (): Fluorine atoms enhance binding to hydrophobic pockets (e.g., kinase ATP sites) and resist oxidative metabolism .
  • Target Compound : The dual fluorinated aromatic system and methyl groups may optimize both target affinity and metabolic stability, though specific activity data is lacking in the evidence.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how are yields influenced by reaction conditions?

  • Methodology :

  • Step 1 : Utilize β-CF3-aryl ketones as precursors under metal-free, mild conditions for fluorinated pyrimidine core formation .

  • Step 2 : Alkylation of intermediates (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with benzyl chlorides in DMF/K₂CO₃ to introduce fluorobenzyl groups .

  • Step 3 : Optimize reaction time and solvent polarity (e.g., acetic acid for cyclization) to maximize yields.

  • Characterization : ¹H/¹³C/¹⁹F NMR, HRMS for structural validation (Table 1) .

    Intermediate Reaction Time (h)Yield (%)Melting Point (°C)
    Compound [2]1278215–217
    Compound [3]882198–200

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorinated aryl groups (¹⁹F NMR δ -112 ppm for 4-fluorophenyl) and methyl substituents (¹H NMR δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare calculated vs. observed m/z values (e.g., [M+H]⁺ calc. 467.1254, found 467.1256) to validate molecular formula .
  • X-ray Crystallography (if applicable): Resolve crystal structures of analogs (e.g., tetrahydrothiazolo-pyrimidine derivatives) to infer bond angles and stereochemistry .

Advanced Research Questions

Q. How can regioselective functionalization of the thieno[2,3-d]pyrimidine core be achieved to explore structure-activity relationships (SAR)?

  • Methodology :

  • Nitration : Treat intermediates with HNO₃/H₂SO₄ to introduce nitro groups at the 3-position, followed by reduction to amines for further coupling .
  • Heterocyclic Fusion : React α-bromoacetyl intermediates with thioacetamide to form thiazole-fused derivatives (e.g., 6-(2-methyl-1,3-thiazol-4-yl) analogs) .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/hetaryl groups at the 6-position, leveraging palladium catalysts .

Q. What computational strategies are employed to predict physicochemical properties and target interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate topological polar surface area (TPSA ≈75.4 Ų) and logP values to assess solubility and membrane permeability .
  • Molecular Docking : Screen against kinase or GPCR targets using SMILES strings (e.g., Canonical SMILES: O=C1N(C2=C(C(F)=C(C=C2)F)C)C3=C(C(S3)=O)N1C4=CC=C(C=C4)F) .

Q. How should researchers address contradictions in spectral data or synthetic yields during method optimization?

  • Methodology :

  • Controlled Replicates : Repeat reactions under inert atmosphere (N₂/Ar) to rule out moisture/oxygen interference.
  • Alternative Solvents : Test DMF vs. acetonitrile for alkylation steps; polar aprotic solvents may enhance reactivity .
  • HRMS Reanalysis : Confirm isotopic patterns to distinguish between isobaric impurities and true product ions .

Q. What frameworks guide the design of biological assays for this compound?

  • Methodology :

  • Theoretical Basis : Link to kinase inhibition hypotheses (e.g., ATP-binding site targeting via pyrimidine-dione motifs) .
  • In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination against recombinant enzymes .
  • ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Methodological Considerations

Q. What strategies improve solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the 2,4-dione moiety for enhanced aqueous solubility.
  • Co-solvent Systems : Use PEG-400/ethanol (1:1) for intraperitoneal administration .

Q. How are crystallographic data utilized to validate synthetic analogs?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve analogs (e.g., 6-(4-fluorophenethyl)-7-imino derivatives) to confirm regiochemistry and planarity of the thieno-pyrimidine core .
  • Cambridge Structural Database (CSD) : Compare bond lengths (C–F: 1.34 Å) and torsion angles with published fluorinated pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.